molecular formula C15H22BNO5 B14051797 Ethyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Ethyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B14051797
M. Wt: 307.15 g/mol
InChI Key: QWRKVNXEYAPLRW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester typically involves the reaction of 2-methoxy-5-bromonicotinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in various chemical reactions, such as cross-coupling reactions, to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the nicotinic acid ethyl ester moiety.

    2-Methoxy-5-bromonicotinic acid: This compound is a precursor in the synthesis of the target compound and contains a bromine atom instead of the boronic ester group.

Uniqueness

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nicotinic acid ethyl ester is unique due to the presence of both the boronic ester and nicotinic acid ethyl ester groups. This combination of functional groups imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

ethyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-17-12(11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3

InChI Key

QWRKVNXEYAPLRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(=O)OCC

Origin of Product

United States

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